

ATN-161: A Non-RGD Based Integrin Binding Peptide - A Technical Guide

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Compound of Interest

Compound Name: *Atn-161*

Cat. No.: *B1684015*

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Abstract

ATN-161 (Ac-PHSCN-NH₂) is a synthetic pentapeptide that has garnered significant interest as a therapeutic agent due to its unique mechanism of targeting integrins, key regulators of cell adhesion, signaling, and angiogenesis.[1] Unlike many integrin inhibitors that target the classic Arginine-Glycine-Aspartate (RGD) binding motif, **ATN-161** is a non-RGD based peptide derived from the synergy region of fibronectin.[1][2] This guide provides a comprehensive technical overview of **ATN-161**, including its mechanism of action, a summary of key quantitative data, detailed experimental protocols, and a visualization of its proposed signaling pathways.

Introduction

Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in various physiological and pathological processes, including angiogenesis, tumor growth, and metastasis.[3][4] The $\alpha 5 \beta 1$ integrin, a key receptor for the extracellular matrix protein fibronectin, is particularly upregulated on activated endothelial cells and various tumor cells, making it an attractive target for anti-cancer therapies.

ATN-161 is a five-amino-acid peptide (Ac-Pro-His-Ser-Cys-Asn-NH₂) designed to mimic the PHSRN synergy sequence of fibronectin, with a cysteine substitution for arginine to enhance its activity. It acts as an antagonist of several integrins, most notably $\alpha 5 \beta 1$, and has demonstrated anti-angiogenic, anti-tumor, and anti-metastatic properties in numerous preclinical models.

Mechanism of Action

ATN-161 functions as a non-competitive inhibitor of integrin binding. It does not block the RGD binding site but instead interacts with the β subunit of several integrins, including $\alpha 5\beta 1$, $\alpha v\beta 3$, and $\alpha v\beta 5$. This interaction is thought to lock the integrin in an inactive conformation, thereby inhibiting downstream signaling pathways crucial for cell migration, proliferation, and survival. The free cysteine thiol in **ATN-161** is critical for its binding and activity.

The binding of **ATN-161** to $\alpha 5\beta 1$ integrin has been shown to modulate several downstream signaling pathways, including the focal adhesion kinase (FAK), mitogen-activated protein kinase (MAPK), and protein kinase A (PKA) pathways. By inhibiting these pathways, **ATN-161** can suppress endothelial cell migration and tube formation, key steps in angiogenesis, and induce apoptosis in tumor cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of **ATN-161**.

Table 1: In Vitro Efficacy of **ATN-161**

Assay	Cell Type	Parameter	Effective Concentration	Reference
Angiogenesis Inhibition (Matrigel)	-	Inhibition of Angiogenesis	1 and 10 µmol/L	
MAPK Phosphorylation Inhibition	MDA-MB-231	Maximal Inhibition	20 µmol/L	
Cell Migration Inhibition	hCECs	Inhibition of VEGF-induced migration	Starting at 100 nM	
SARS-CoV-2 Spike Protein Binding	-	Maximum Inhibition of Spike-α5β1 Binding	100 nM	
SARS-CoV-2 Infection Inhibition	VeroE6	IC50	3.16 µM	

Table 2: In Vivo Efficacy of **ATN-161**

Model	Animal	Dosage	Effect	Reference
Lewis Lung Carcinoma	Mice	1 to 10 mg/kg (thrice weekly)	Optimal dose range for tumor growth inhibition	
Breast Cancer Metastasis	BALB/c nu/nu mice	0.05-1 mg/kg/day (i.v.)	Dose-dependent decrease in tumor volume and metastasis	
Colorectal Liver Metastases	BALB/c mice	100 mg/kg (every 3rd day, i.p.)	Reduced tumor burden and number of metastases (with 5-FU)	
Oxygen-Induced Retinopathy	Mice	1.0 µg/µL and 10 µg/µL (intravitreal)	Inhibition of integrin α5β1 expression	

Table 3: Phase I Clinical Trial Pharmacokinetics (Single 10-min Infusion)

Dose Level (mg/kg)	Cmax (ng/mL)	AUC (ng·h/mL)	t1/2 (h)	CL (mL/min)	Vss (L)
0.1	133	118	3.2	14.8	3.2
0.25	323	283	3.5	15.3	3.5
0.5	651	550	3.8	15.8	4.0
1.0	1310	1120	4.2	15.5	4.5
2.0	2580	2240	4.5	15.4	4.8
4.0	5210	4610	4.8	15.1	5.0
8.0	12100	11800	5.0	11.8	4.2
16.0	28500	29100	4.9	9.7	3.4

Data adapted
from a Phase
1 clinical trial
in patients
with
advanced
solid tumors.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize **ATN-161**.

Synthesis of ATN-161

ATN-161 (Ac-PHSCN-NH₂) is synthesized using solid-phase peptide synthesis methodologies. The peptide is acetylated at the N-terminus and amidated at the C-terminus to increase its stability and biological activity.

In Vitro Assays

- Cell Migration Assay:

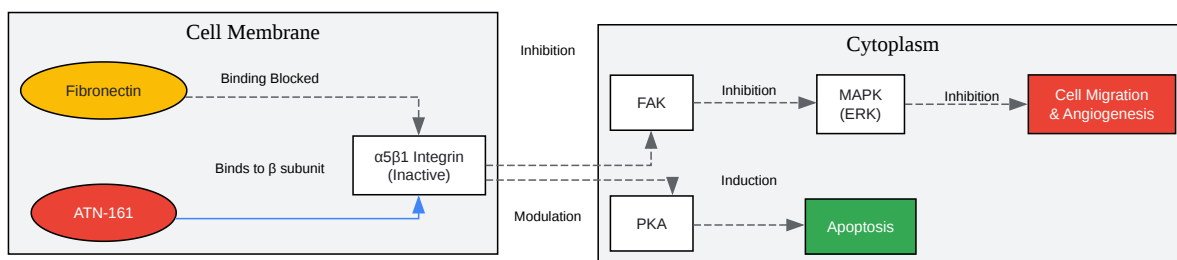
- Human choroidal endothelial cells (hCECs) are seeded in the upper chamber of a Transwell plate.
- The lower chamber contains medium with a chemoattractant, such as VEGF (20 ng/mL).
- **ATN-161** is added to the upper chamber at various concentrations.
- After incubation, non-migrated cells are removed from the top of the membrane.
- Migrated cells on the bottom of the membrane are fixed, stained, and counted.
- Capillary Tube Formation Assay:
 - A synthetic matrix, such as Matrigel, is coated onto the wells of a 96-well plate.
 - hCECs are seeded onto the Matrigel-coated wells.
 - Cells are treated with VEGF and different concentrations of **ATN-161**.
 - After incubation, the formation of capillary-like structures (tubes) is observed and quantified by measuring the total tube length.
- Western Blot Analysis for MAPK Phosphorylation:
 - MDA-MB-231 cells are serum-starved overnight.
 - Cells are treated with various concentrations of **ATN-161** (1-100 $\mu\text{mol/L}$) for different time periods (15-60 minutes).
 - Cell lysates are collected and protein concentrations are determined.
 - Proteins are separated by SDS-PAGE and transferred to a membrane.
 - The membrane is probed with antibodies against phosphorylated MAPK (p-MAPK) and total MAPK.
 - Blots are developed using enhanced chemiluminescence.

In Vivo Models

- Matrigel Plug Angiogenesis Assay:
 - Liquid Matrigel is mixed with angiogenesis inducers like VEGF (300 ng/mL) and FGF-2 (800 ng/mL), with or without **ATN-161** at various concentrations.
 - The mixture is injected subcutaneously into mice.
 - After a set period (e.g., 7-10 days), the Matrigel plugs are excised.
 - The extent of angiogenesis is quantified by measuring the hemoglobin content within the plugs or by histological analysis of vessel formation.
- Murine Tumor Models (e.g., Lewis Lung Carcinoma, Colorectal Liver Metastases):
 - Tumor cells (e.g., Lewis lung carcinoma cells or CT26 colon cancer cells) are implanted into mice, either subcutaneously or into the spleen to induce liver metastases.
 - Mice are randomized into treatment groups: control (saline), **ATN-161** alone, chemotherapy alone (e.g., 5-FU), or combination therapy.
 - **ATN-161** is administered intravenously or intraperitoneally at specified doses and schedules.
 - Tumor growth is monitored by measuring tumor volume or liver weight.
 - At the end of the study, tumors are excised for analysis of microvessel density, cell proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).

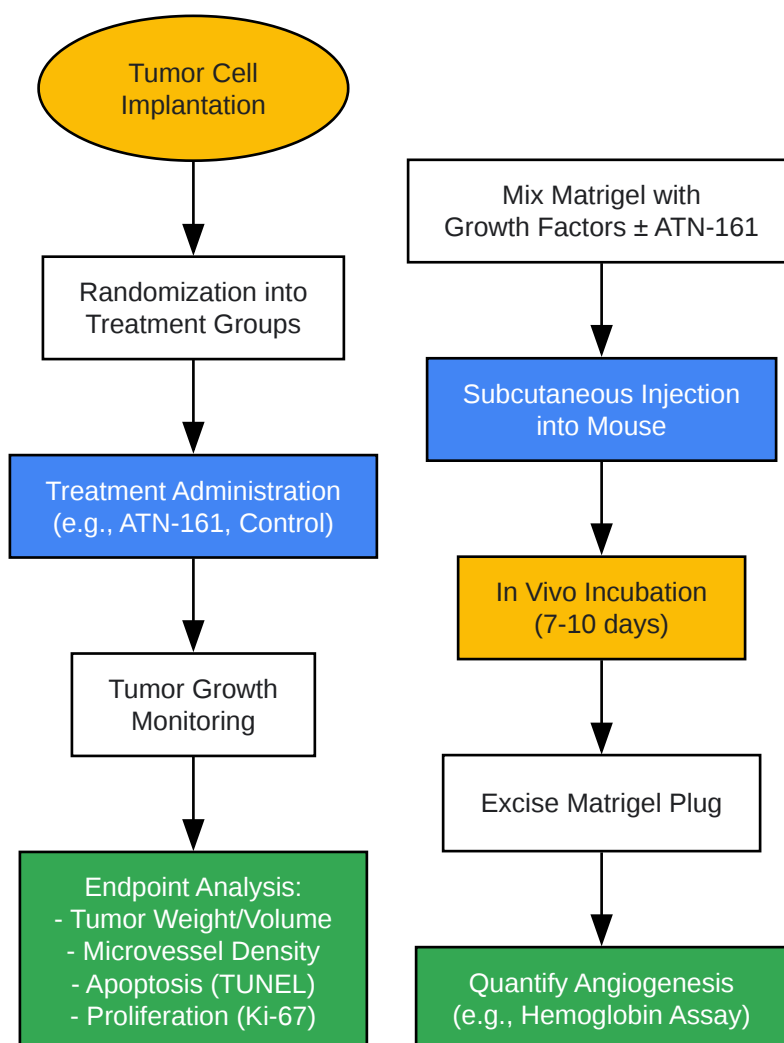
Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows for **ATN-161**.



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Caption: Proposed mechanism of **ATN-161** action on integrin signaling.



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